Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate
CAS No.: 194032-49-0
Cat. No.: VC3378449
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 194032-49-0 |
|---|---|
| Molecular Formula | C11H20N2O2 |
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate |
| Standard InChI | InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-9(13)6-12-5-8/h8-9,12H,4-7H2,1-3H3 |
| Standard InChI Key | CSQBUSQTOWHXLW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2CC1CNC2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC1CNC2 |
Introduction
Chemical Identity and Nomenclature
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate represents a distinct chemical entity with well-documented identification parameters. The compound has been indexed in chemical databases with specific identifiers that facilitate its recognition and study in scientific literature.
Primary Identifiers
Structural Characteristics
The structure of tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate reveals important features that determine its chemical behavior and potential applications.
Molecular Structure
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate possesses a bicyclic skeleton with a characteristic [3.2.1] arrangement, consisting of two rings sharing two carbon atoms. The numerical designation [3.2.1] indicates the number of atoms in each of the three paths connecting the two bridgehead atoms. This structural arrangement creates a rigid conformational framework with specific spatial orientation that influences its reactivity patterns and binding capabilities .
The compound contains two nitrogen atoms at positions 3 and 6 of the bicyclic system, with the 6-position nitrogen bearing a tert-butyloxycarbonyl (Boc) protecting group. This protecting group serves as a temporary modification of the nitrogen functionality, enabling selective chemical transformations in multi-step synthetic processes. The presence of a secondary amine at position 3 offers a reactive site for further chemical modifications, making this compound valuable for diverse synthetic applications .
Physical and Chemical Properties
The compound exhibits a set of distinctive physical and chemical properties that define its behavior in various environments and reactions. These properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate
The XLogP3-AA value of 0.9 indicates a modestly lipophilic character, suggesting reasonable membrane permeability while maintaining adequate aqueous solubility. This balanced lipophilicity makes the compound potentially valuable for pharmaceutical applications where both aqueous solubility and membrane penetration are important considerations .
The compound features one hydrogen bond donor (the secondary amine at position 3) and three hydrogen bond acceptors (the two nitrogen atoms and the carbonyl oxygen), giving it the capacity to form multiple hydrogen bonding interactions. These characteristics influence its solubility profile, crystalline structure, and potential for intermolecular interactions with biological targets or other chemical entities .
Stereochemistry
The stereochemical aspects of tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate are significant, particularly regarding the presence of stereogenic centers that influence its three-dimensional structure and biological activity.
Stereoisomeric Forms
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate exists in multiple stereoisomeric forms due to the presence of stereogenic centers in its bicyclic structure. The parent compound (PubChem CID 53488449) represents the racemic mixture, containing equal amounts of the possible stereoisomers . This racemic nature is explicitly indicated in one of its synonyms: "Racemic tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate" .
The (1R,5S) Stereoisomer
A specific stereoisomer of particular interest is tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate, which has been separately documented with PubChem CID 56973324 . This stereoisomer possesses defined stereochemistry at positions 1 and 5 of the bicyclic system, with R-configuration at position 1 and S-configuration at position 5 . The compound is also known by CAS numbers 1058737-47-5 and 1058737-48-6, and alternative names including "tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate" and "(1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate" .
The stereochemical specificity of this isomer is likely to influence its three-dimensional structure, potentially affecting its molecular recognition properties and reactivity patterns. The isolation and characterization of specific stereoisomers suggest their importance in applications where stereochemical precision is critical, such as in pharmaceutical development or asymmetric synthesis .
Comparison with Structural Isomers
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate belongs to a family of related compounds with similar structural features but different substitution patterns, providing valuable insights into structure-property relationships.
Derivative Compounds
The structural framework of tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate serves as a foundation for more complex derivatives. One such derivative is the hydrochloride salt of tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate, identified by CAS number 2408974-33-2 . This salt formation modifies the compound's solubility, stability, and handling properties, potentially enhancing its utility in certain research or synthetic applications .
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